molecular formula C20H23F3N4O B15114501 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B15114501
M. Wt: 392.4 g/mol
InChI Key: KLMOFLNFWUUBGD-UHFFFAOYSA-N
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Description

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound featuring a piperidine ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Reductive amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    Coupling reactions: These reactions involve the formation of a bond between two molecules, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is unique due to its combination of a piperidine ring, a pyridine ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H23F3N4O

Molecular Weight

392.4 g/mol

IUPAC Name

1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C20H23F3N4O/c1-26(18-12-17(4-8-25-18)20(21,22)23)14-15-5-9-27(10-6-15)19(28)11-16-3-2-7-24-13-16/h2-4,7-8,12-13,15H,5-6,9-11,14H2,1H3

InChI Key

KLMOFLNFWUUBGD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C(=O)CC2=CN=CC=C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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